molecular formula C12H14O B12537705 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- CAS No. 669078-42-6

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-

Cat. No.: B12537705
CAS No.: 669078-42-6
M. Wt: 174.24 g/mol
InChI Key: SFQYQPZTIRBWIC-CABZTGNLSA-N
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Description

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- is a chiral organic compound belonging to the class of naphthalenols. This compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

The synthesis of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- can be achieved through various synthetic routes. One common method involves the reduction of 2-ethyl-1-naphthaldehyde using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium on carbon. Another approach involves the asymmetric hydrogenation of 2-ethyl-1-naphthoic acid using a chiral ligand to achieve the (1S,2S) configuration .

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction parameters are optimized for yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production.

Chemical Reactions Analysis

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 2-ethyl-1-naphthaldehyde, while reduction with lithium aluminum hydride would produce 2-ethyl-1,2-dihydronaphthalene.

Scientific Research Applications

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in the study of chiral recognition and binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a candidate for drug design.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its chiral properties are exploited in the production of enantioselective products.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl group and the naphthalene ring contribute to hydrophobic interactions, enhancing the binding affinity to target molecules. The stereochemistry of the compound plays a crucial role in determining its binding specificity and efficacy.

Comparison with Similar Compounds

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- can be compared with other similar compounds such as:

    1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1R,2R)-: This is the enantiomer of the (1S,2S) compound and has different stereochemical properties.

    2-Naphthalenol, 1,2-dihydro-, 2-acetate: This compound has a similar naphthalene structure but differs in the functional groups attached.

    1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound has additional hydrogen atoms, making it more saturated compared to 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-.

The uniqueness of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- lies in its specific stereochemistry and the presence of both the hydroxyl and ethyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

669078-42-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1S,2S)-2-ethyl-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-9,12-13H,2H2,1H3/t9-,12-/m0/s1

InChI Key

SFQYQPZTIRBWIC-CABZTGNLSA-N

Isomeric SMILES

CC[C@H]1C=CC2=CC=CC=C2[C@H]1O

Canonical SMILES

CCC1C=CC2=CC=CC=C2C1O

Origin of Product

United States

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